physical and chemical properties of Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate
physical and chemical properties of Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate
An In-Depth Technical Guide to Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical and Structural Properties
The properties of Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate are influenced by its constituent functional groups: the ethyl ester, the aromatic ring, the benzyl ether, and the trifluoromethyl group. The trifluoromethyl group significantly impacts the electronic nature of the aromatic ring and the overall lipophilicity of the molecule.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₇H₁₅F₃O₃ | Calculated from structure |
| Molecular Weight | 336.30 g/mol | Calculated from structure |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on analogs like ethyl 4-(trifluoromethyl)benzoate which is a liquid[1]. |
| Boiling Point | > 200 °C at atmospheric pressure | Extrapolated from the boiling point of ethyl 4-(trifluoromethyl)benzoate (90 °C at reduced pressure) and the addition of the larger benzyloxy group[2]. |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF, acetone); Insoluble in water. | General solubility of aromatic esters and ethers. |
| Lipophilicity (LogP) | > 4.0 | The trifluoromethyl and benzyl groups significantly increase lipophilicity. |
Proposed Synthesis and Mechanistic Rationale
A reliable and efficient two-step synthesis is proposed, starting from the commercially available 2-hydroxy-4-(trifluoromethyl)benzoic acid. This pathway involves an initial esterification followed by an etherification reaction.
Caption: Proposed two-step synthesis of Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate.
Step 1: Fischer Esterification of 2-hydroxy-4-(trifluoromethyl)benzoic acid
The first step is the conversion of the carboxylic acid to its corresponding ethyl ester.
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Protocol:
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To a solution of 2-hydroxy-4-(trifluoromethyl)benzoic acid (1.0 eq) in a large excess of absolute ethanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).
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Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Ethyl 2-hydroxy-4-(trifluoromethyl)benzoate, which can be purified by column chromatography if necessary.
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Mechanistic Insight: This reaction proceeds via the well-established Fischer esterification mechanism. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by ethanol. Subsequent proton transfers and elimination of a water molecule yield the ethyl ester. The use of excess ethanol shifts the equilibrium towards the product side, ensuring a high conversion.
Step 2: Williamson Ether Synthesis
The phenolic hydroxyl group of the intermediate is then benzylated.
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Protocol:
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Dissolve Ethyl 2-hydroxy-4-(trifluoromethyl)benzoate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetone.
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Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or, for a faster reaction, sodium hydride (NaH, 1.1 eq) at 0 °C.
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Stir the mixture for 30 minutes to an hour to form the phenoxide.
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Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
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Allow the reaction to stir at room temperature or with gentle heating until TLC analysis indicates the complete consumption of the starting material.
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Quench the reaction by the slow addition of water.
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Extract the product into an organic solvent like ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate.
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Mechanistic Insight: This is a classic Sₙ2 reaction. The base deprotonates the phenolic hydroxyl group to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the benzyl ether linkage.
Spectroscopic Characterization (Predictive Analysis)
The following spectroscopic data are predicted based on the structure of Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate and known data for analogous compounds.
¹H NMR Spectroscopy
Caption: Predicted ¹H NMR chemical shift regions and multiplicities.
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Aromatic Protons (δ 7.0 - 8.0 ppm):
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The five protons of the benzyl group are expected to appear as a multiplet in the range of δ 7.3-7.5 ppm.
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The protons on the trifluoromethyl-substituted ring will be distinct. The proton at the C6 position (ortho to the ester) will likely be a doublet around δ 7.8-8.0 ppm. The proton at the C5 position (meta to the ester) will be a doublet of doublets, and the proton at the C3 position (ortho to the benzyloxy group) will likely appear as a singlet or a narrowly split doublet.
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Benzyloxy Methylene Protons (-O-CH₂-Ph): A characteristic singlet for the two benzylic protons is expected around δ 5.1-5.3 ppm. This signal is a key indicator of the successful benzylation.
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Ethyl Ester Protons (-O-CH₂-CH₃):
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A quartet for the two methylene protons (-O-CH₂) is predicted around δ 4.3-4.5 ppm, due to coupling with the adjacent methyl group.
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A triplet for the three methyl protons (-CH₃) is expected around δ 1.3-1.5 ppm, resulting from coupling to the methylene group.
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¹³C NMR Spectroscopy
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Carbonyl Carbon (C=O): The ester carbonyl carbon is expected in the range of δ 164-167 ppm.
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Aromatic Carbons: Six signals are expected for the trifluoromethyl-substituted ring and four for the benzyl ring, appearing between δ 110-160 ppm. The carbon attached to the trifluoromethyl group (C-4) will appear as a quartet due to C-F coupling, and its chemical shift will be significantly influenced by the strong electron-withdrawing nature of the CF₃ group[3].
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Trifluoromethyl Carbon (-CF₃): A quartet is expected around δ 120-125 ppm with a large one-bond C-F coupling constant (¹JCF ≈ 270-280 Hz)[4].
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Benzyloxy Methylene Carbon (-O-CH₂-Ph): This signal should appear around δ 70-72 ppm.
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Ethyl Ester Carbons (-O-CH₂-CH₃): The methylene carbon is expected around δ 61-63 ppm, and the methyl carbon around δ 14-15 ppm.
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3030 | Aromatic C-H | Stretch |
| ~2980 | Aliphatic C-H | Stretch |
| ~1730 | C=O (Ester) | Stretch |
| ~1600, ~1450 | C=C | Aromatic ring stretch |
| ~1250 | Aryl-O-C | Asymmetric Stretch |
| 1300-1100 | C-F (in CF₃) | Strong, broad stretch |
| ~1150 | C-O (Ester) | Stretch |
The IR spectrum will be characterized by a strong carbonyl stretch around 1730 cm⁻¹[5]. Another key feature will be the strong and broad absorptions between 1300 and 1100 cm⁻¹, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group. The presence of the aryl ether linkage will be indicated by a strong band around 1250 cm⁻¹[6][7][8].
Mass Spectrometry (MS)
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 336.
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Key Fragmentation Patterns:
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Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 291.
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Formation of the stable benzyl cation (C₇H₇⁺) at m/z = 91, which is often the base peak for benzyl ethers.
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Cleavage of the benzyl group to give a fragment corresponding to the ethyl 2-hydroxy-4-(trifluoromethyl)benzoate cation at m/z = 245.
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Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals. Based on analogous compounds like ethyl 4-(trifluoromethyl)benzoate, it may cause skin and eye irritation.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a cool, dry place away from strong oxidizing agents.
Potential Applications in Research and Development
Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate is a promising scaffold for the synthesis of more complex molecules.
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Medicinal Chemistry: The trifluoromethyl group is a common bioisostere for other groups and is known to enhance metabolic stability and cell membrane permeability of drug candidates. The benzyloxy group can serve as a protecting group for the phenol or as a lipophilic handle to interact with biological targets. The ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide bond formation.
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Materials Science: Fluorinated organic molecules are of interest in the development of liquid crystals, polymers, and other materials with unique electronic and physical properties.
References
- Sigma-Aldrich. Ethyl 2-(benzyloxy)-4-(trifluoromethoxy)
- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.
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- Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion. Magn Reson Chem. 2020 Jun;58(6):540-547.
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- Oregon State University. (2022, March 9). 1H NMR Chemical Shift.
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- The Versatile World of Ethyl Benzoate: Insights and Innov
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- PubChem. 2-Hydroxy-4-(trifluoromethyl)benzoic acid | C8H5F3O3 | CID 164578.
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- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
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